3,4-Difluoro-5-methoxyphenylZinc bromide
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Overview
Description
3,4-Difluoro-5-methoxyphenylzinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions. It is a solution of this compound in THF, a common solvent in organic chemistry. This compound is known for its reactivity and is often used in cross-coupling reactions, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3,4-difluoro-5-methoxyphenylzinc bromide typically involves the reaction of 3,4-difluoro-5-methoxyphenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
3,4-Difluoro-5-methoxyphenyl bromide+Zn→3,4-Difluoro-5-methoxyphenylzinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger scale reactors and more controlled conditions to ensure high yield and purity. The use of automated systems to handle the reagents and control the reaction parameters is common to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-5-methoxyphenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Negishi coupling. These reactions involve the formation of carbon-carbon bonds, which are crucial in the synthesis of various organic compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium or nickel catalysts, which facilitate the cross-coupling process. The reactions are typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Major Products
The major products formed from reactions involving this compound are often complex organic molecules that incorporate the 3,4-difluoro-5-methoxyphenyl group. These products can be used in various applications, including pharmaceuticals and agrochemicals.
Scientific Research Applications
3,4-Difluoro-5-methoxyphenylzinc bromide is used extensively in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound can be used to modify biological molecules, aiding in the study of biochemical pathways and the development of new drugs.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-difluoro-5-methoxyphenylzinc bromide in chemical reactions involves the transfer of the 3,4-difluoro-5-methoxyphenyl group to a target molecule. This transfer is facilitated by the presence of a catalyst, such as palladium or nickel, which activates the zinc compound and allows it to react with the target molecule. The molecular targets and pathways involved depend on the specific reaction and the nature of the target molecule.
Comparison with Similar Compounds
Similar Compounds
3,5-Difluorophenylzinc bromide: Similar in structure but with different substitution patterns on the phenyl ring.
2,5-Difluoro-4-methoxyphenylzinc bromide: Another closely related compound with different substitution positions.
3-Fluoro-4-methoxyphenylmagnesium bromide: A Grignard reagent with similar reactivity but different metal center.
Uniqueness
3,4-Difluoro-5-methoxyphenylzinc bromide is unique due to its specific substitution pattern, which can influence its reactivity and the types of products formed in reactions. The presence of both fluorine and methoxy groups on the phenyl ring can affect the electronic properties of the compound, making it suitable for specific applications in organic synthesis.
Properties
Molecular Formula |
C7H5BrF2OZn |
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Molecular Weight |
288.4 g/mol |
IUPAC Name |
bromozinc(1+);1,2-difluoro-3-methoxybenzene-5-ide |
InChI |
InChI=1S/C7H5F2O.BrH.Zn/c1-10-6-4-2-3-5(8)7(6)9;;/h3-4H,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
WEHNXXWTYCLATK-UHFFFAOYSA-M |
Canonical SMILES |
COC1=C(C(=C[C-]=C1)F)F.[Zn+]Br |
Origin of Product |
United States |
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